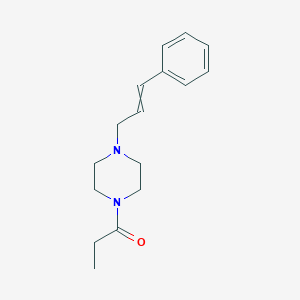

1-Propionyl-4-cinnamylpiperazine

Description

Structure

3D Structure

Properties

CAS No. |

17719-88-9 |

|---|---|

Molecular Formula |

C10H11F3O2 |

Molecular Weight |

258.36 g/mol |

IUPAC Name |

1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C16H22N2O/c1-2-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3 |

InChI Key |

PXDGUZYTZGUSLZ-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |

Synonyms |

1-Cinnamyl-4-propionylpiperazine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Systematic Variations of the N-Acyl Substituent

Research has demonstrated the synthesis of a homologous series of 1-cinnamyl-4-alkylcarbonyl piperazines. The parent compound, 1-cinnamylpiperazine, serves as the starting material. It is typically reacted with a specific acyl chloride, such as propionyl chloride, in the presence of a base like sodium bicarbonate to neutralize the hydrogen chloride byproduct. google.com This reaction is generally carried out in a suitable organic solvent like chloroform (B151607) or benzene. google.com Following the reaction, a standard workup involving washing, drying, and concentration yields the crude product, which can then be purified, for instance, by distillation or by conversion to its hydrochloride salt for crystallization. google.com

This straightforward synthetic route has been employed to create a range of analogs where the N-acyl group is systematically varied. Modifications include altering the length and branching of the alkyl chain. For example, derivatives such as 1-cinnamyl-4-acetylpiperazine, 1-cinnamyl-4-n-butyrylpiperazine (also known as Bucinnazine or AP-237), 1-cinnamyl-4-isobutyrylpiperazine, and 1-cinnamyl-4-n-valerylpiperazine have been synthesized and characterized. google.com It has been noted in structure-activity relationship studies that replacing the butyryl group in bucinnazine with a smaller or longer acyl chain can lead to a significant change in activity. uc.pt

Beyond simple alkyl chains, derivatization has been extended to include more complex and unsaturated acyl groups. For instance, the reaction of 1-cinnamylpiperazine with acyl chlorides bearing aromatic or heterocyclic rings, such as (E)-3-(thiophen-2-yl)acryloyl chloride, has been reported to produce compounds like (E)-1-(4-Cinnamylpiperazine-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with high yields. researchgate.net This highlights the versatility of the acylation reaction for introducing a wide array of substituents. Other examples include the synthesis of N-[(2-oxo-1-pyrrolidinyl)acetyl]-N'-cinnamylpiperazine, which introduces a more complex heterocyclic acetyl moiety to the piperazine (B1678402) core. google.com

The systematic variation of this N-acyl group is a fundamental tactic for fine-tuning the molecule's properties. The data from these syntheses provide a clear framework for understanding how structural changes at this position impact the compound.

Table 1: Examples of N-Acyl Derivatives of 1-Cinnamylpiperazine

This table details various compounds synthesized through the acylation of 1-cinnamylpiperazine, showcasing systematic variation of the N-acyl substituent. Data is sourced from cited literature. google.comresearchgate.net

| N-Acyl Substituent | Resulting Compound Name | Yield (%) | Melting Point (°C) |

| Acetyl | 1-Cinnamyl-4-acetylpiperazine hydrochloride | 64.1 | 205-206 |

| Propionyl | 1-Cinnamyl-4-propionylpiperazine hydrochloride | 73.8 | 184-187 |

| n-Butyryl | 1-Cinnamyl-4-n-butyrylpiperazine hydrochloride | 70.6 | 193-195 |

| Isobutyryl | 1-Cinnamyl-4-isobutyrylpiperazine hydrochloride | 67.3 | 214-217 |

| n-Valeryl | 1-Cinnamyl-4-n-valerylpiperazine hydrochloride | - | - |

| (E)-3-(Thiophen-2-yl)acryloyl | (E)-1-(4-Cinnamylpiperazine-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | 81 | 111-113 |

Structure Activity Relationship Sar Investigations

Determinants of Functional Activity within the Acyl Cinnamylpiperazine (B8809312) Series

The functional activity of acyl cinnamylpiperazines is a composite result of the interplay between the acyl group and the cinnamyl substituent on the piperazine (B1678402) core.

The length and nature of the acyl chain at the N1 position of the piperazine ring are critical determinants of biological activity. In the broader class of 1-acyl-4-substituted piperazines, the butyryl group (a four-carbon chain) has been identified as being highly favorable for potent activity. For instance, Bucinnazine (AP-237), which is 1-butyryl-4-cinnamylpiperazine, is a potent µ-opioid receptor agonist. wikipedia.orguc.pt

Research indicates that deviating from this optimal length, either by shortening or lengthening the acyl chain, can lead to a significant decrease in activity. uc.pt The propionyl group, a three-carbon chain as seen in 1-propionyl-4-cinnamylpiperazine, is one carbon shorter than the butyryl group of the highly potent Bucinnazine. This suggests that this compound might exhibit reduced, though still potentially significant, activity compared to its butyryl counterpart.

However, the influence of the acyl chain is context-dependent and can be modulated by other substitutions on the molecule. For example, the compound AP-238 features a propionyl group, but also includes two methyl groups on the piperazine ring. core.ac.uk This compound was found to be the most potent in a panel of cinnamylpiperazines tested, with an EC50 of 248 nM for µ-opioid receptor activation, and was approximately twice as potent as morphine in rodent analgesic models. core.ac.uknih.gov This highlights a complex interplay where the effect of the propionyl group is enhanced by piperazine ring substitution.

The general principle that acyl chain length affects the biophysical properties of molecules is well-established. Variations in chain length can alter hydrophobicity, molecular shape, and the ability to interact with biological membranes, all of which can impact receptor binding and activation. mdpi.comnih.gov

The cinnamyl group (3-phenylprop-2-en-1-yl) attached to the N4 nitrogen of the piperazine ring is a defining feature of this class of compounds and is crucial for their potent analgesic activity. uc.pt The entire class is often referred to as cinnamylpiperazines, underscoring the importance of this moiety. service.gov.uknih.gov

Impact of Substituents on the Piperazine Ring and the Cinnamyl Side Chain

Modifications to the central piperazine ring or the peripheral cinnamyl side chain provide another layer of SAR modulation.

Piperazine Ring Substitution: Introducing substituents onto the piperazine ring can significantly alter pharmacological activity. As mentioned, AP-238 is a 2,6-dimethyl substituted analog of this compound. core.ac.uk Another related compound, 2-methyl-AP-237, features a methyl group on the piperazine ring and was found to be the most efficacious among a series of tested cinnamylpiperazines, with an Emax of 125% relative to the reference opioid hydromorphone. nih.gov These findings indicate that substitution on the piperazine core is a key strategy for fine-tuning the potency and efficacy of this class of compounds. service.gov.uk

Cinnamyl Side Chain Substitution: While substitutions on the piperazine ring are clearly impactful, modifications to the phenyl ring of the cinnamyl moiety can also influence activity, though the effects can be context-dependent. In studies of related chalcone-piperazine hybrids, substitutions on the phenyl ring were found to have a significant effect on anti-tumor activity. nih.gov However, in a different series of cinnamic acid derivatives linked to arylpiperazines, the nature and position of substituents on the cinnamic acid's aryl group did not significantly affect anti-tyrosinase activity, whereas the nature of the arylpiperazine itself was critical. nih.gov This suggests that for the analgesic activity of acyl cinnamylpiperazines, the core cinnamyl structure may be the primary requirement, with phenyl ring substitutions offering a secondary level of modulation.

Topographical and Electronic Properties Correlating with Biological Response

The biological response of this compound and its analogs is governed by their three-dimensional shape (topography) and the distribution of electrons within the molecule (electronic properties), which together determine how well the compound fits into and activates its biological target.

The predicted collision cross-section (CCS) is a measure of the molecule's size and shape in the gas phase. For the [M+H]+ ion of this compound, the predicted CCS is 164.0 Ų, providing a quantitative descriptor of its topography. uni.lu Molecular docking studies on similar piperazine derivatives confirm that their interaction with binding sites is a function of topographical and electronic complementarity. nih.gov The combination of the flexible acyl chain, the rigid cinnamyl group, and the piperazine core creates a specific pharmacophore whose spatial and electronic arrangement is critical for its biological effect.

Data Tables

Table 1: Comparison of Key Acyl Cinnamylpiperazine Analogs

| Compound Name (Abbreviation) | N1-Acyl Group | Piperazine Ring Substitution | Biological Activity Highlight |

| This compound | Propionyl | Unsubstituted | The parent compound for this analysis. |

| Bucinnazine (AP-237) wikipedia.orguc.pt | Butyryl | Unsubstituted | Potent µ-opioid receptor agonist; considered a benchmark for activity. |

| AP-238 core.ac.uknih.gov | Propionyl | 2,6-dimethyl | Most potent in a tested series (EC50 = 248 nM); ~2x potency of morphine. |

| 2-Methyl AP-237 nih.gov | Butyryl | 2-methyl | Most efficacious in a tested series (Emax = 125% vs. hydromorphone). |

Preclinical Pharmacological Characterization: Receptor Interactions and Cellular Mechanisms

Opioid Receptor Binding and Activation Profiles

Compounds belonging to the cinnamylpiperazine (B8809312) class have been identified as potent opioid analgesics. wikipedia.org Their mechanism of action is primarily mediated through direct interactions with opioid receptors.

Research has consistently shown that cinnamylpiperazines such as Bucinnazine (AP-237) and its derivatives are potent and selective agonists of the μ-opioid receptor (MOR). wikipedia.orgservice.gov.uk This agonistic activity at the MOR is the principal mechanism underlying their analgesic effects. wikipedia.org Studies indicate that these compounds activate the MOR in a manner comparable to classical opioid agonists like morphine and fentanyl. service.gov.uk The interaction involves binding to the receptor and initiating the intracellular signaling cascade that leads to the desired analgesic response.

While potent at the MOR, cinnamylpiperazines exhibit a high degree of selectivity. Studies on bucinnazine and its analogs show a significantly lower binding affinity for the delta (δ) and kappa (κ) opioid receptors. wikipedia.orgservice.gov.uk

Quantitative binding assays performed on 2-methyl-AP-237, a close analog, provide specific data on this selectivity. The binding affinity (Ki), which represents the concentration of the drug that binds to 50% of the receptors, was found to be 12.9 nM for the mu-opioid receptor. who.int In contrast, its affinity for the delta and kappa receptors was substantially lower, with Ki values of 2910 nM and 5259 nM, respectively. who.int This demonstrates a selectivity for the MOR that is over 225 times greater than for the DOR and over 400 times greater than for the KOR, confirming that the primary pharmacological activity is mediated through the mu-opioid receptor. who.int

Table 1: Opioid Receptor Binding Affinities (Ki) for 2-methyl-AP-237 Data adapted from the World Health Organization (WHO) Critical Review Report on 2-Methyl AP-237. who.int

G Protein-Coupled Receptor (GPCR) Signaling Transduction

Opioid receptors, including the MOR, are members of the G protein-coupled receptor (GPCR) family. unodc.org Upon activation by an agonist, they trigger intracellular signaling pathways that ultimately produce the cellular response.

The mu-opioid receptor primarily couples to the inhibitory G-protein (Gi/o). Activation of the MOR by an agonist like a cinnamylpiperazine initiates a conformational change in the receptor, leading to the activation of the associated Gi protein. nih.gov This activation inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP), a key second messenger.

In addition to G-protein activation, agonist binding to the MOR also promotes the recruitment of another class of proteins called β-arrestins (beta-arrestins). uc.pt β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, which can modulate the duration and intensity of the signal. researchgate.net In vitro studies using β-arrestin 2 (βarr2) recruitment assays have confirmed that cinnamylpiperazines, including AP-237 and its derivatives, actively promote this interaction. uc.ptnetce.com Some research suggests that certain acyl piperazines may exhibit a preference for G-protein activation over β-arrestin recruitment, a phenomenon known as biased agonism.

The pharmacological activity of a compound at a receptor is defined by its potency and efficacy. Potency (often measured as EC50) is the concentration of a drug required to produce 50% of its maximal effect, while efficacy (Emax) is the maximum response a drug can produce.

In vitro functional assays have been used to quantify these parameters for cinnamylpiperazines. In a β-arrestin 2 recruitment assay, AP-238 was identified as the most potent among the tested cinnamylpiperazines, with an EC50 of 248 nM. netce.com In the same study, 2-methyl AP-237 was found to be the most efficacious, with a maximum effect (Emax) of 125% relative to the reference opioid hydromorphone. netce.com However, it was noted that the efficacy of these compounds was substantially less than that of fentanyl. netce.com In a [35S]GTPγS binding assay, which measures G-protein activation, 2-methyl AP-237 demonstrated low potency (EC50 = 620 nM) and partial efficacy (Emax = 46.7%) compared to the standard MOR agonist DAMGO. who.int

Table 2: In Vitro MOR Activation for Cinnamylpiperazine Analogs Data from a β-arrestin 2 recruitment assay, relative to hydromorphone. netce.com

Investigation of Other Potential Neurotransmitter System Interactions

Beyond the opioid system, the piperazine (B1678402) structure present in 1-Propionyl-4-cinnamylpiperazine raises the possibility of interactions with other neurotransmitter systems. Some piperazine-based compounds are known to interact with monoamine systems. uc.pt

Studies suggest that bucinnazine may possess some anti-serotonin activity and could potentially interact with dopamine, serotonin (B10506), and norepinephrine (B1679862) neurotransmission. uc.pt The interaction between the opioid system and these monoaminergic systems is complex. nih.gov For instance, some synthetic opioids have been shown to inhibit the reuptake of serotonin and norepinephrine at their respective transporters (SERT and NET), which can contribute to both their therapeutic and adverse effect profiles. mdpi.com While comprehensive screening panel data for this compound is not widely available, its structural relationship to compounds with known effects on monoamine systems indicates that potential cross-reactivity with serotonergic or dopaminergic pathways is a possibility that warrants further investigation. uc.pt

Table of Mentioned Compounds

| Compound Name | Synonyms/Related Compounds |

|---|---|

| This compound | Bzo-4-Cin-Pip |

| 1-Butyryl-4-cinnamylpiperazine | Bucinnazine, AP-237 |

| 2-methyl-AP-237 | 1-{2-Methyl-4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-butanone |

| AP-238 | 1-{2,6-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-yl}propan-1-one |

| Morphine | |

| Fentanyl | |

| Hydromorphone |

Metabolic Pathways and Biotransformation Studies

Characterization of Phase I Metabolic Reactions

Phase I metabolism of cinnamylpiperazine (B8809312) derivatives is characterized by several key enzymatic processes, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. uc.ptfrontiersin.org The main transformations observed for analogous compounds include N-deacylation, hydroxylation, and other oxidative reactions. uni-freiburg.de

N-deacylation is a principal metabolic pathway for acylpiperazine compounds. uni-freiburg.de This process involves the enzymatic cleavage of the propionyl group from the piperazine (B1678402) nitrogen atom. The resulting primary metabolite is 1-cinnamylpiperazine, the core piperazine structure shared with other analogs. uc.ptnih.gov This reaction effectively removes the acyl chain, significantly altering the molecule's properties. Studies on the related compound AP-238 have confirmed N-deacylation as a significant biotransformation step. uni-freiburg.de

Hydroxylation is another major route of metabolism for this class of compounds. uni-freiburg.deuc.pt The most prominent of these reactions is the para-hydroxylation of the phenyl ring within the cinnamyl group. This specific transformation leads to the formation of 1-propionyl-4-(4-hydroxycinnamyl)piperazine. Studies on the analog bucinnazine (1-butyryl-4-cinnamylpiperazine) identified 1-butyryl-4-(4-hydroxycinnamyl)piperazine as a main metabolite in several species. uc.pt In addition to p-hydroxylation, mono- and dihydroxylation can occur at other positions on the aromatic ring. uni-freiburg.de These hydroxylated metabolites can also undergo subsequent N-deacylation, leading to the formation of 1-(4-hydroxycinnamyl)piperazine. uc.pt

Beyond N-deacylation and aromatic hydroxylation, other oxidative reactions contribute to the metabolic profile of 1-Propionyl-4-cinnamylpiperazine. Research on the closely related compound AP-238 has identified biotransformations such as the formation of a dihydrodiol on the cinnamyl group. uni-freiburg.de This pathway involves an initial epoxidation of the alkene double bond in the cinnamyl moiety, followed by enzymatic hydration via epoxide hydrolase. Furthermore, oxidation of the piperazine ring itself is a plausible metabolic route, a common pathway for piperazine-containing compounds. uc.pt These transformations can occur in combination, leading to a diverse array of metabolites. uni-freiburg.de

Identification and Elucidation of Major Metabolites in Preclinical Systems

In preclinical studies using animal models and human-derived in vitro systems, several major metabolites of structurally similar acylpiperazines have been identified. uni-freiburg.deuc.ptmdpi.com By extension, these findings allow for the elucidation of the likely major metabolites of this compound. The primary metabolites result from the aforementioned Phase I reactions occurring alone or in combination.

The table below summarizes the proposed major metabolites identified through studies of analogous compounds in preclinical systems.

| Metabolite Name | Metabolic Pathway | Notes |

| 1-Cinnamylpiperazine | N-Deacylation | Formed by the removal of the propionyl group. uc.pt |

| 1-Propionyl-4-(4-hydroxycinnamyl)piperazine | p-Hydroxylation | A primary product of aromatic hydroxylation on the cinnamyl group. uc.pt |

| 1-(4-Hydroxycinnamyl)piperazine | p-Hydroxylation & N-Deacylation | Results from the hydroxylation of the cinnamyl group followed by N-deacylation, or vice-versa. uc.pt |

| This compound-dihydrodiol | Dihydrodiol Formation | Formed via oxidation of the double bond in the cinnamyl moiety. uni-freiburg.de |

| Hydroxylated & Deacylated Metabolites | Combination of Pathways | Metabolites undergoing both hydroxylation (at various positions) and N-deacylation are common. uni-freiburg.deresearchgate.net |

In Vitro Metabolic Stability Assessments Utilizing Hepatic Enzyme Systems

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences pharmacokinetic properties like half-life and clearance. nih.govsrce.hr For this compound, in vitro metabolic stability would be evaluated using hepatic enzyme systems, most commonly pooled human liver microsomes (pHLMs) or hepatocytes. uni-freiburg.desrce.hr These systems contain the primary enzymes responsible for drug metabolism, including cytochrome P450s. frontiersin.orgsrce.hr

In a typical assay, the compound is incubated with the liver preparation and a necessary cofactor like NADPH. frontiersin.org The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its in vivo metabolic fate. Such assays performed on the analog AP-238 successfully predicted its major Phase I metabolites, demonstrating the suitability of this approach for the cinnamylpiperazine class. uni-freiburg.de

The table below outlines the typical parameters for an in vitro metabolic stability assessment.

| Parameter | Description | System Used |

| Incubation Time | The duration the compound is exposed to the enzymes. | pHLM, Hepatocytes |

| Compound Concentration | The starting concentration of the test compound. | pHLM, Hepatocytes |

| Enzyme Source | Liver fractions containing metabolic enzymes. | Pooled Human Liver Microsomes (pHLM), Rat Liver Microsomes (RLM) |

| Cofactors | Molecules required for enzymatic activity, such as NADPH. | pHLM, Hepatocytes |

| Analysis Method | Technique used to quantify the remaining parent compound and identify metabolites. | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Endpoints | Calculated values indicating stability. | Half-life (t½), Intrinsic Clearance (CLint) |

Comparative Metabolic Profiling Across Different Biological Species

Metabolic pathways can vary significantly between different biological species, which is a crucial consideration in preclinical drug development. nih.govnih.gov Understanding these differences helps in selecting the appropriate animal model for toxicological studies and in extrapolating data to humans. srce.hr

Studies on the related compound bucinnazine (1-butyryl-4-cinnamylpiperazine) have revealed species-specific differences in its metabolism among rats, rabbits, and guinea pigs. uc.ptresearchgate.net While the primary metabolic pathways such as p-hydroxylation and N-dealkylation were observed in all species tested, the quantitative distribution of the metabolites varied. For instance, the extent of formation of certain metabolites like hippuric acid and its hydroxylated derivatives differed, indicating species-dependent variations in downstream metabolic processing. uc.pt This suggests that the metabolic profile of this compound would also likely exhibit quantitative, and possibly qualitative, differences across various species.

The table below provides a comparative overview based on findings for related cinnamylpiperazines.

| Species | Observed/Anticipated Metabolic Characteristics | Reference |

| Human | Extensive Phase I metabolism including hydroxylation, N-deacylation, and dihydrodiol formation. | uni-freiburg.de |

| Rat | Major pathways include p-hydroxylation and N-dealkylation. Formation of hippuric acid from the cinnamyl moiety is also noted. | uc.pt |

| Rabbit | Similar pathways to the rat, with p-hydroxylation and N-dealkylation being significant. | uc.pt |

| Guinea Pig | Exhibits p-hydroxylation and N-dealkylation, with potential quantitative differences in metabolite ratios compared to other species. | uc.pt |

Computational and in Silico Methodologies in Chemical Biology

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling encompasses a range of computerized techniques used to represent and simulate the behavior of molecules. A crucial application within this field is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method calculates the binding affinity and energy, offering insights into the stability and specificity of the ligand-receptor complex.

Despite the relevance of these studies for understanding pharmacological activity, specific molecular docking studies and detailed ligand-receptor interaction models for 1-Propionyl-4-cinnamylpiperazine have not been identified in a review of available scientific literature. Research has been conducted on its analogues, such as AP-238, to characterize their interaction with opioid receptors. sigmaaldrich.com However, direct computational data for this compound remains unpublished.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmaffiliates.com These models serve as 3D queries for virtual screening, a computational technique used to search large databases of compounds to identify new molecules that are likely to bind to a biological target. qsardb.orga2bchem.com This approach is instrumental in discovering novel ligands and optimizing lead compounds. anaxlab.com

A comprehensive search of scientific databases indicates that no specific pharmacophore models have been developed or published based on this compound. Consequently, virtual screening campaigns using a pharmacophore derived from this particular compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing how variations in molecular properties (descriptors) affect potency or other endpoints, QSAR models can predict the activity of new, untested compounds.

There are no published QSAR studies in which this compound has been included as part of the training or test set. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding activity data, a resource that is not currently available for this specific chemical series.

Predictive Algorithms for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predictive algorithms for ADME properties are essential tools in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. bldpharm.com These models use a compound's structure to estimate properties like solubility, membrane permeability, metabolic stability, and potential for toxicity.

While experimental ADME data for this compound is not available, in silico predictions can be generated using computational platforms. The public database PubChem provides computationally predicted physicochemical and ADME-related properties for the compound. These predictions suggest a moderate lipophilicity (XlogP) and a molecular weight within the typical range for orally administered drugs.

Table 1: Predicted Physicochemical and ADME-related Properties of this compound (Data sourced from computational predictions available in the PubChem database)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C16H22N2O | - |

| Molecular Weight | 258.36 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XlogP | 2.1 | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and membrane permeability. |

| Rotatable Bond Count | 4 | Relates to conformational flexibility. |

| Topological Polar Surface Area | 23.6 Ų | Suggests good potential for cell membrane permeability. |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is often complemented by molecular dynamics (MD) simulations, a powerful technique that simulates the physical movements of atoms and molecules over time. MD simulations provide detailed information on the dynamic behavior of a ligand, its receptor, and their complex, revealing insights into binding stability, conformational changes, and the role of solvent molecules.

A review of the literature did not yield any specific studies on the conformational analysis or molecular dynamics simulations of this compound. Such studies would be valuable for understanding its three-dimensional structure and how it behaves in a biological environment, but this research has not yet been published.

Advanced Analytical Techniques for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds and the identification of their metabolites. By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the determination of the elemental composition of a parent drug and its biotransformation products. Techniques such as liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are frequently employed. uni-freiburg.de

For 1-propionyl-4-cinnamylpiperazine, HRMS can predict and identify metabolites formed through various metabolic pathways. Studies on structurally related acylpiperazines, such as AP-237 and AP-238, have shown that common metabolic reactions include N-deacylation, hydroxylation on the aromatic or alkyl portions, and combinations of these transformations. uni-freiburg.deresearchgate.net In vitro studies using pooled human liver microsomes (pHLM) are often used to generate and tentatively identify phase I metabolites, which are then confirmed by analyzing in vivo samples. uni-freiburg.deresearchgate.net The accurate mass data obtained from HRMS is critical for distinguishing between isobaric metabolites and confirming their elemental formulas.

The predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in identification when compared against databases or theoretical models. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Potential Metabolites

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Adduct m/z | Predicted CCS (Ų) for [M+H]⁺ | Plausible Metabolic Pathway |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₂N₂O | 258.1732 | 259.1805 | 164.0 | Parent Compound |

| Hydroxylated Metabolite | C₁₆H₂₂N₂O₂ | 274.1681 | 275.1754 | N/A | Hydroxylation |

| N-deacylated Metabolite (1-Cinnamylpiperazine) | C₁₃H₁₈N₂ | 202.1470 | 203.1543 | N/A | N-deacylation |

| Hydroxylated N-deacylated Metabolite | C₁₃H₁₈N₂O | 218.1419 | 219.1492 | N/A | N-deacylation, Hydroxylation |

Data for the parent compound is derived from PubChem. uni.lu Data for metabolites is inferred based on common metabolic pathways for related compounds. uni-freiburg.deresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological fluids due to its high sensitivity, specificity, and wide linear range. nih.govnih.gov The method typically involves a liquid chromatograph for separation, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govunc.edu

For quantitative assays of this compound, a stable, isotopically-labeled internal standard (IS) would be added to samples to correct for variations during sample preparation and analysis. unc.edu A calibration curve is constructed by analyzing a series of standards of known concentrations. nih.gov The ratio of the analyte peak area to the IS peak area is plotted against concentration to establish a linear relationship. unc.edu Key validation parameters for such an assay include accuracy, precision, selectivity, limit of quantification (LOQ), and matrix effect assessment. unc.edu

The MRM mode provides specificity by monitoring a specific precursor-to-product ion transition. For this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion, and characteristic fragment ions generated via collision-induced dissociation (CID) would be monitored as product ions.

Table 2: Example LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from low to high %B over several minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | 259.2 m/z ([M+H]⁺) |

| Product Ions (Q3) | Transition 1 (Quantifier), Transition 2 (Qualifier) - based on fragmentation |

Parameters are illustrative and based on typical methods for similar analytes. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. unodc.org While this compound and its primary hydroxylated metabolites are not sufficiently volatile for direct GC-MS analysis, the technique can be applied following chemical derivatization or for profiling smaller, more volatile metabolites. scholars.direct

For piperazine-containing compounds, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy to increase volatility and improve chromatographic peak shape. scholars.direct After extraction from a matrix, the dried residue is incubated with the derivatizing agent before injection into the GC-MS system. scholars.direct The method can be used to detect the parent compound and certain metabolites, providing structural information through characteristic electron ionization (EI) fragmentation patterns. GC-MS is highly specific, and its spectral libraries are extensive, aiding in the identification of known compounds and the structural elucidation of new ones.

Table 3: Typical GC-MS Conditions for Piperazine (B1678402) Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow of ~1 mL/min |

| Injection Mode | Splitless |

| Oven Program | Initial temp ~100°C, ramped to ~290°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Parameters are illustrative and based on validated methods for other piperazine drugs. unodc.orgscholars.direct

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) in Complex Biological Matrices

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC for analyzing compounds in complex biological matrices like blood, urine, or plasma. measurlabs.com By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides higher resolution, greater peak capacity, increased sensitivity, and much faster analysis times. nih.govnih.gov

These features are particularly valuable when analyzing this compound and its metabolites in biological samples, where numerous endogenous compounds can cause interference. nih.gov The enhanced separation power of UHPLC can resolve the parent drug from its structurally similar metabolites, including isomers, which may not be possible with conventional HPLC. researchgate.net The shorter run times (often under 15 minutes) allow for high-throughput analysis, which is essential in clinical and forensic toxicology. nih.goveurekakit.com The coupling with a sensitive tandem mass spectrometer ensures that compounds can be reliably detected and quantified even at very low concentrations. nih.goveurekakit.com

Table 4: Representative UHPLC-MS/MS Parameters for Analysis in Biological Matrices

| Parameter | Typical Setting |

|---|---|

| UHPLC Column | Reversed-phase C18 or similar (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with additive (e.g., 0.1% formic acid or ammonium (B1175870) formate); B: Acetonitrile/Methanol with additive |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 - 50 °C |

| Run Time | < 15 minutes |

| Detection | Tandem Mass Spectrometry (e.g., Triple Quadrupole or QTOF) |

Parameters are illustrative, based on typical high-throughput methods for drugs in biological matrices. nih.govnih.goveurekakit.com

Application of Spectroscopic Methods (e.g., NMR, IR) for Compound Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical methods for the definitive structural characterization of synthesized compounds like this compound. thermofisher.comwisc.edu

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key signals would include the distinctive peaks for the vinyl protons of the cinnamyl group (in the δ 6-7.5 ppm range), aromatic protons, and the aliphatic protons of the piperazine ring and the propionyl group. thermofisher.com The splitting patterns (J-coupling) would help confirm the connectivity between adjacent protons.

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. The carbonyl carbon of the propionyl amide group would appear significantly downfield (~170 ppm), while the aromatic and vinyl carbons would be found in the δ 110-140 ppm range. libretexts.org

Table 5: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phenyl) | 7.2 - 7.4 | Multiplet |

| Vinyl (-CH=CH-) | 6.2 - 6.6 | Multiplet |

| Piperazine (-CH₂-N-CO) | ~3.5 | Triplet |

| Cinnamyl (-N-CH₂-CH=) | ~3.1 | Doublet |

| Piperazine (-CH₂-N-CH₂) | ~2.4 | Multiplet |

| Propionyl (-CO-CH₂-CH₃) | ~2.3 | Quartet |

| Propionyl (-CH₂-CH₃) | ~1.1 | Triplet |

Predicted values are based on standard chemical shift ranges for similar functional groups. thermofisher.comlibretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. wisc.edu For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features. The most prominent peak would likely be the strong C=O stretch of the tertiary amide.

Table 6: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Amide C=O | Stretch | 1670 - 1630 | Strong |

| Alkene C=C | Stretch | 1650 - 1600 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

Predicted values are based on standard IR correlation tables. wisc.edumasterorganicchemistry.com

Preclinical Research Models for Pharmacological Evaluation

In Vitro Cellular Assays for Functional Characterization

In vitro cellular assays are fundamental tools for the initial characterization of a compound's pharmacological activity at the molecular and cellular levels. These assays are typically conducted in controlled laboratory settings using cell lines that express specific drug targets, such as G-protein coupled receptors (GPCRs). For compounds like 1-propionyl-4-cinnamylpiperazine, which belongs to the cinnamylpiperazine (B8809312) class of synthetic opioids, a key focus is to determine their interaction with opioid receptors. nih.gov

A primary method used for this purpose is the β-arrestin2 (βarr2) recruitment assay. nih.gov This assay measures the ability of a compound to activate a specific receptor, in this case, the µ-opioid receptor (MOR), by quantifying the recruitment of the β-arrestin2 protein to the activated receptor. The results of such assays provide crucial data on the compound's potency and efficacy.

Potency is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of its maximum possible effect. A lower EC₅₀ value indicates higher potency. nih.gov

Efficacy (Eₘₐₓ) represents the maximum response a compound can produce in the assay, often expressed relative to a standard reference compound like hydromorphone or morphine. nih.govresearchgate.net

Studies on close structural analogues of this compound, such as AP-237 and AP-238, have utilized the βarr2 recruitment assay to determine their MOR activation potential. nih.govresearchgate.net For instance, AP-238 was found to be the most potent among the tested cinnamylpiperazines in one study, although it was considerably less potent than fentanyl. nih.govcore.ac.uk 2-Methyl AP-237 was identified as the most efficacious of the tested compounds in that panel, with an Eₘₐₓ of 125% relative to hydromorphone. nih.govresearchgate.net

Other relevant in vitro assays for this class of compounds include radioligand binding assays and [³⁵S]GTPγS functional assays. researchgate.net Radioligand binding assays measure the affinity of a compound for a specific receptor, while GTPγS assays provide another method to measure G-protein activation following receptor binding. researchgate.net These assays are critical for building a detailed pharmacological profile and for comparing the activity of new compounds against well-characterized substances. researchgate.net

Table 1: In Vitro µ-Opioid Receptor (MOR) Activation for Cinnamylpiperazine Analogues

| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % relative to Hydromorphone) |

|---|---|---|

| AP-238 | 248 | Not specified in source |

| 2-Methyl AP-237 | Not specified in source | 125% |

| AP-237 | Not specified in source | Not specified in source |

| para-Methyl AP-237 | Not specified in source | Not specified in source |

| Hydromorphone (Reference) | 26.9 | 100% |

Data sourced from a βarr2 recruitment assay. nih.govresearchgate.netcore.ac.uk

Mammalian Animal Models in Pharmacological Research

Following in vitro characterization, mammalian animal models are employed to study the pharmacological effects of a compound in a whole, living organism. nih.gov These models are crucial because the physiological complexity of a mammal cannot be fully replicated by cell cultures. nih.gov For pharmacological research, rodents such as mice and rats are the most commonly used species due to their genetic and physiological similarities to humans, as well as practical considerations like their small size and rapid breeding cycles. nih.govnih.govuevora.pt

In the context of evaluating potential analgesics from the cinnamylpiperazine class, specific animal models are used to assess antinociceptive effects. The prototype of this class, AP-237 (bucinnazine), was first recognized for its potent analgesic properties in animal models. nih.gov A standard method for this type of evaluation is the radiant heat tail-flick test in mice. researchgate.net In this assay, a beam of heat is focused on the mouse's tail, and the time it takes for the mouse to "flick" its tail away is measured. An increase in this latency period after administration of the test compound indicates an analgesic effect. researchgate.net The specificity of the effect to opioid receptors is often confirmed by administering an opioid antagonist like naloxone, which should reverse the analgesic effect. researchgate.net

Beyond efficacy, mammalian models are also used to study the metabolic fate of a compound. For example, the metabolism of AP-237 was investigated in rats, rabbits, and guinea pigs, identifying several metabolites. researchgate.net Understanding a compound's metabolism is critical for identifying active metabolites and for developing analytical methods to detect its use.

Table 2: Examples of Mammalian Models in Opioid Research

| Animal Model | Assay/Technique | Pharmacological Endpoint Measured |

|---|---|---|

| Mouse | Radiant Heat Tail-Flick Test | Antinociceptive (analgesic) effect and potency. researchgate.net |

| Rat, Rabbit, Guinea Pig | Metabolic Studies | Identification of Phase I and Phase II metabolites. researchgate.net |

| Rat | Intravenous Administration Studies | Evaluation of reinforcing effects and dependence potential. researchgate.net |

Zebrafish Larvae as an Emerging Alternative Model for Pharmacological Screening and Metabolic Studies

In recent years, zebrafish (Danio rerio) larvae have gained significant traction as an alternative animal model for pharmacological and toxicological screening. depositolegale.itnih.gov This model offers several advantages over traditional mammalian models, including high genetic homology with humans (sharing up to 87% of significant genome sequence), rapid development, low cost, and the ability to perform tests in a high-throughput format, which addresses some ethical concerns related to the use of mammals. depositolegale.itresearchgate.netmdpi.com

For the evaluation of new synthetic opioids, zebrafish larvae provide a valuable platform for rapid screening. depositolegale.it Researchers have successfully used this model to study the effects of fentanyl, demonstrating that its behavioral and metabolic outcomes in larvae are comparable to those in rodents. nih.gov

Key applications of the zebrafish larvae model in pharmacology include:

Behavioral Assays: The locomotor activity of larvae can be tracked to assess the sedative or stimulant effects of a compound. nih.govunivr.it

Toxicity and Morphological Evaluation: Exposure to a compound can be assessed for its effects on larval development, with endpoints including morphological abnormalities like yolk sac edema, pericardial edema, and spinal curvature. depositolegale.itnih.govunivr.it

Metabolic Studies: Zebrafish larvae possess functional metabolic pathways, including Phase I and Phase II enzyme systems, making them suitable for studying drug metabolism. univr.it Metabolites can be extracted from whole larvae and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), providing insights that are often translatable to mammals. nih.govfrontiersin.org For example, studies with fentanyl in zebrafish larvae identified norfentanyl and hydroxyfentanyl as major metabolites, consistent with findings in other models. nih.gov

The suitability of the zebrafish larvae model for investigating new psychoactive substances supports its use for the preliminary pharmacological and metabolic evaluation of compounds like this compound. depositolegale.itnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.